molecular formula C17H34 B12496959 Heptadec-8-ene

Heptadec-8-ene

Cat. No.: B12496959
M. Wt: 238.5 g/mol
InChI Key: BIQKRILZMDQPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C17H34 . It is a long-chain alkene with a double bond located at the eighth carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Heptadec-8-ene is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-8-ene can be synthesized through several methods. One common approach involves the dehydration of heptadecanol using a strong acid like sulfuric acid. Another method includes the hydrogenation of heptadec-8-yne , where the triple bond is reduced to a double bond using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons . This process involves breaking down larger molecules into smaller ones using heat and pressure. The resulting mixture is then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Heptadec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Scientific Research Applications

Heptadec-8-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

    Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptadec-8-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of biochemical reactions. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as oxidation and reduction .

Comparison with Similar Compounds

Heptadec-8-ene can be compared with other similar alkenes, such as:

    Hexadec-8-ene (C16H32): Similar structure but with one fewer carbon atom.

    Octadec-9-ene (C18H36): Similar structure but with one additional carbon atom and the double bond at the ninth position.

    Nonadec-10-ene (C19H38): Similar structure but with two additional carbon atoms and the double bond at the tenth position.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields .

Properties

IUPAC Name

heptadec-8-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQKRILZMDQPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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